molecular formula C22H24N4O2 B14952690 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B14952690
M. Wt: 376.5 g/mol
InChI Key: NHHAJMSTMFXREB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, which are then coupled through a series of reactions to form the final compound.

  • Preparation of Benzimidazole Intermediate

      Starting Materials: o-phenylenediamine and carboxylic acid derivatives.

      Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst.

      Procedure: The o-phenylenediamine reacts with the carboxylic acid derivative to form the benzimidazole ring through a cyclization reaction.

  • Preparation of Indole Intermediate

      Starting Materials: Aniline derivatives and ketones.

      Reaction Conditions: The Fischer indole synthesis is commonly employed, using acidic conditions and heat.

      Procedure: The aniline derivative reacts with the ketone to form the indole ring.

  • Coupling of Intermediates

      Starting Materials: Benzimidazole and indole intermediates.

      Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

      Procedure: The benzimidazole and indole intermediates are coupled through an amide bond formation to yield the final compound.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in the presence of a catalyst.

      Products: Oxidized derivatives of the benzimidazole and indole moieties.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at low temperatures to prevent over-reduction.

      Products: Reduced forms of the benzimidazole and indole rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the type of substitution (e.g., halogenation, alkylation).

      Products: Substituted derivatives with functional groups replacing hydrogen atoms on the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, catalytic amounts of acids or bases.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and synthetic methodologies.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
  • Industry

    • Utilized in the development of new materials with specific properties, such as polymers and coatings.
    • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Binds to enzymes and receptors involved in critical biological processes.
    • Interacts with DNA and RNA, affecting gene expression and protein synthesis.
  • Pathways Involved

    • Modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
    • Influences metabolic pathways, leading to alterations in cellular metabolism and energy production.

Comparison with Similar Compounds

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and albendazole, which also contain the benzimidazole moiety.

      Indole Derivatives: Compounds like indomethacin, serotonin, and tryptophan, which feature the indole ring.

  • Uniqueness

    • The combination of both benzimidazole and indole moieties in a single molecule provides a unique structural framework.
    • Exhibits a broader range of biological activities compared to compounds containing only one of the moieties.
    • Potential for dual-targeting mechanisms, enhancing its therapeutic efficacy and reducing the likelihood of resistance development.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C22H24N4O2/c1-28-13-12-26-15-16(17-6-2-5-9-20(17)26)14-22(27)23-11-10-21-24-18-7-3-4-8-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

NHHAJMSTMFXREB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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